molecular formula C9H9N B1607705 2-Methylbenzylisocyanide CAS No. 602261-95-0

2-Methylbenzylisocyanide

Cat. No.: B1607705
CAS No.: 602261-95-0
M. Wt: 131.17 g/mol
InChI Key: OUGPEGDSDBHEKT-UHFFFAOYSA-N
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Description

2-Methylbenzylisocyanide is an organic compound with the molecular formula C9H9N. It is a member of the isocyanide family, characterized by the presence of the isocyanide functional group (-NC). This compound is known for its unique reactivity and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylbenzylisocyanide can be synthesized through the dehydration of formamides. One common method involves the use of phosphorus oxychloride and a tertiary nitrogen base like triethylamine in dichloromethane. This reaction is exothermic and often requires cooling below zero degrees Celsius . Another environmentally friendly method uses toluene sulfonyl chloride, sodium hydrogen carbonate, and water under micellar conditions at room temperature .

Industrial Production Methods: Industrial production of isocyanides, including this compound, typically follows the Ugi protocol, which involves the dehydration of formamides using phosphorus oxychloride and triethylamine in dichloromethane . This method is favored for its high yield and applicability.

Chemical Reactions Analysis

Types of Reactions: 2-Methylbenzylisocyanide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding isocyanates.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It participates in nucleophilic substitution reactions, forming a variety of products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides and acids are commonly employed.

Major Products:

Scientific Research Applications

2-Methylbenzylisocyanide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylbenzylisocyanide involves its unique reactivity due to the isocyanide functional group. The terminal carbon of the isocyanide group exhibits both nucleophilic and electrophilic properties, allowing it to participate in a variety of chemical reactions. This dual reactivity is harnessed in multicomponent reactions to form diverse nitrogenous heterocycles .

Comparison with Similar Compounds

  • Benzylisocyanide
  • Phenylisocyanide
  • Methylisocyanide

Comparison: 2-Methylbenzylisocyanide is unique due to the presence of a methyl group on the benzyl ring, which influences its reactivity and the types of products formed in chemical reactions. Compared to benzylisocyanide, it offers different steric and electronic properties, making it suitable for specific applications in synthetic chemistry .

Properties

IUPAC Name

1-(isocyanomethyl)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-8-5-3-4-6-9(8)7-10-2/h3-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGPEGDSDBHEKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374910
Record name 2-Methylbenzylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

602261-95-0
Record name 1-(Isocyanomethyl)-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=602261-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylbenzylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylbenzylisocyanide
Reactant of Route 2
2-Methylbenzylisocyanide

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